Cochliophilin A
Overview
Description
Mechanism of Action
Target of Action
Cochliophilin A, a flavone , primarily targets the zoospores of the phytopathogenic oomycete Aphanomyces cochlioides . This compound is also suggested to have interactions with human angiotensin-converting enzyme and 2-alpha-adrenergic receptors .
Mode of Action
This compound interacts with its targets by acting as a potent attractant . It triggers encystment followed by germination of zoospores of Aphanomyces cochlioides at a concentration less than micromolar order . .
Biochemical Pathways
It is known that the compound plays a significant role in the life cycle of arbuscular mycorrhizal (am) fungi, which form a mutualistic symbiosis with host plants . The AM fungus extracts mineral nutrients from the soil and gives them to the plant in exchange for sugar molecules generated from photosynthesis .
Result of Action
The primary result of this compound’s action is the encystment and subsequent germination of Aphanomyces cochlioides zoospores . This leads to the colonization of the host plant by the fungus, which can result in root rot of spinach .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of phosphorus (Pi) in the environment affects the level of this compound exuded by host roots .
Biochemical Analysis
Biochemical Properties
Cochliophilin A is a potent attractant for zoospores of Aphanomyces cochlioides. It triggers encystment followed by germination of zoospores at concentrations less than micromolar order . The compound interacts with various biomolecules, including enzymes and proteins involved in signal transduction pathways. Specifically, this compound has been shown to interact with G-proteins, which are crucial for signal transduction in many biological processes . The nature of these interactions involves the activation of G-proteins, leading to downstream signaling events that promote zoospore differentiation and germination.
Cellular Effects
This compound exerts significant effects on various types of cells, particularly zoospores of Aphanomyces cochlioides. It influences cell function by triggering encystment and subsequent germination of zoospores . This process involves changes in cell signaling pathways, including those mediated by G-proteins and phospholipase C . Additionally, this compound affects gene expression and cellular metabolism, leading to the differentiation of zoospores into cysts and their eventual germination.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with G-proteins and other biomolecules involved in signal transduction. This compound activates G-proteins, which in turn activate phospholipase C. This activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are secondary messengers involved in calcium signaling . The increase in intracellular calcium levels triggers the encystment and germination of zoospores. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in zoospore differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on zoospores of Aphanomyces cochlioides have been observed to change over time. The compound is stable under experimental conditions and retains its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively triggers encystment and germination of zoospores . At higher concentrations, the compound may exhibit toxic or adverse effects, although specific data on toxicity in animal models is limited. Threshold effects have been observed, with optimal concentrations required for maximum efficacy in inducing zoospore differentiation.
Metabolic Pathways
This compound is involved in metabolic pathways related to signal transduction and cellular differentiation. The compound interacts with enzymes such as phospholipase C, which plays a crucial role in the production of secondary messengers like inositol trisphosphate and diacylglycerol . These secondary messengers are involved in calcium signaling pathways that regulate zoospore encystment and germination. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by its interactions with these biomolecules . Transporters and binding proteins facilitate the movement of this compound to target sites within the cell, where it exerts its effects on signal transduction and cellular differentiation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, where it can interact with G-proteins and other biomolecules involved in signal transduction. The precise localization of this compound within the cell is essential for its role in inducing zoospore encystment and germination.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cochliophilin A involves several steps, starting from readily available precursors. One common synthetic route includes the use of flavone derivatives, which undergo hydroxylation and methylenation reactions to form the desired compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily studied in academic and research settings. the extraction from natural sources like sugar beet and spinach roots is a potential method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Cochliophilin A undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted flavone derivatives .
Scientific Research Applications
Cochliophilin A has several scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and reactivity.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Comparison with Similar Compounds
Cochliophilin A is unique among flavonoids due to its specific chemoattractant activity. Similar compounds include:
N-(E)-feruloyl-4-O-methyldopamine: Another host-specific chemoattractant for Aphanomyces cochlioides.
Scopoletin: Known for its role in plant-pathogen interactions and its ability to stimulate seed germination.
Synthetic Flavones: Compounds like 6-methyl-4’-methoxyflavone and 3-hydroxy-4’-methoxyflavone exhibit similar chemotactic activities but at different concentrations.
This compound stands out due to its high specificity and potency as a chemoattractant for Aphanomyces cochlioides zoospores .
Properties
IUPAC Name |
9-hydroxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-10-6-11(9-4-2-1-3-5-9)21-12-7-13-16(20-8-19-13)15(18)14(10)12/h1-7,18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIUXIXNVAHRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187957 | |
Record name | 9-Hydroxy-6-phenyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cochliophilin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110204-45-0 | |
Record name | 9-Hydroxy-6-phenyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110204-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cochliophilin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110204450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxy-6-phenyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COCHLIOPHILIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JL54RT3QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cochliophilin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
Record name | Cochliophilin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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